N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-chloropyridine-3-carboxamide
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Overview
Description
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-chloropyridine-3-carboxamide is a complex organic compound that features a pyrrole ring substituted with butyl, dimethyl, and phenylsulfonyl groups, as well as a chloropyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-chloropyridine-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrole ring, followed by the introduction of the butyl, dimethyl, and phenylsulfonyl substituents. The final steps involve the coupling of the pyrrole derivative with a chloropyridine carboxamide under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-chloropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-chloropyridine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.
Industry: The compound might be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-chloropyridine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The exact mechanism depends on the specific application, but it generally includes binding to specific receptors or enzymes, leading to a biological response. The compound’s structure allows it to interact with various molecular targets, potentially modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-chloropyridine-3-carboxamide: can be compared with other pyrrole and pyridine derivatives that have similar substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important subject of study in organic chemistry, biology, medicine, and materials science.
Properties
Molecular Formula |
C22H24ClN3O3S |
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Molecular Weight |
446.0 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-butyl-4,5-dimethylpyrrol-2-yl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C22H24ClN3O3S/c1-4-5-14-26-16(3)15(2)19(30(28,29)17-10-7-6-8-11-17)21(26)25-22(27)18-12-9-13-24-20(18)23/h6-13H,4-5,14H2,1-3H3,(H,25,27) |
InChI Key |
INZFRESFZTXFSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=C1NC(=O)C2=C(N=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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